

Commercial Availability and Technical Guide for Di-o-tolyl-phosphate-d14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Di-o-tolyl-phosphate-d14**, a deuterated internal standard crucial for quantitative analysis in various research and development applications. The guide summarizes key data from various suppliers, outlines representative experimental protocols for its use, and illustrates the procurement and application workflow.

Commercial Supplier Overview

Di-o-tolyl-phosphate-d14 is available from several specialized chemical suppliers. The following table summarizes key quantitative data to facilitate comparison and procurement for laboratory use.



Supplier	Catalog Number	Purity	Isotopic Purity	Available Quantities	CAS Number
LGC Standards	TRC- D494577	>95% (HPLC) [1]	Not specified	1 mg, 10 mg[1]	35787-74-7 (Unlabelled) [1]
Santa Cruz Biotechnolog y	sc-224423	Not specified	Not specified	Not specified	Not specified
Biosynth	KBA78774	Not specified	Not specified	Not specified	35787-74-7 (Unlabelled)
Simson Pharma Limited	RC00538	Accompanied by CoA	Not specified	Custom Synthesis[2]	Not specified[2]
Alfa Chemistry	Not specified	Not specified	Not specified	Not specified	Not specified
MedChemEx press	HY-142786S	99.34%	Not specified	Not specified	2517379-41- 6
Clearsynth	CS-T-98988	Not specified	Not specified	Not specified	Not specified
Adva Tech Group Inc.	Not specified	>95% (HPLC)	Not specified	Inquiry required	Not specified

Note: Isotopic purity is a critical parameter for isotopically labeled standards but is not always explicitly stated on supplier websites. It is highly recommended to request this information from the supplier before purchase.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Di-o-tolyl-phosphate-d14** are not readily published due to their proprietary nature. However, based on established methods for related organophosphate compounds, representative protocols are provided below.



Representative Synthesis of an Aryl Phosphate (General Method)

The synthesis of an aryl phosphate, such as Di-o-tolyl-phosphate, typically involves the phosphorylation of the corresponding phenol. A general, representative procedure is outlined below. The synthesis of the deuterated analogue would start with the corresponding deuterated o-cresol (o-cresol-d7).

Reaction: $2 * (CH_3-d_3)(C_6H_4-d_4)OH + POCl_3 \rightarrow [(CH_3-d_3)(C_6H_4-d_4)O]_2PO(OH) + 2 HCl_3 \rightarrow [(CH_3-d_4)(C_5H_4-d_4)O]_2PO(OH) + 2 HCl_3 \rightarrow [(CH_3-d_4)(C_5H$

Procedure:

- Reaction Setup: To a stirred, cooled (0 °C) solution of deuterated o-cresol (o-cresol-d7, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.0 equivalent). An organic base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
- Workup: Upon completion, the reaction mixture is quenched by the slow addition of water or a dilute aqueous acid. The organic layer is separated, washed sequentially with dilute acid, water, and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final **Di-o-tolyl-phosphate-d14**.

Quantitative Analysis using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of semi-volatile organophosphate esters.[3][4][5]

Instrumentation:



- Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a DB-5MS or equivalent).[6]
- Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

Methodology:

- Sample Preparation: Prepare a stock solution of Di-o-tolyl-phosphate-d14 in a suitable organic solvent (e.g., ethyl acetate or toluene). Create a series of calibration standards by spiking known amounts of the non-labeled Di-o-tolyl-phosphate analyte into blank matrix samples, with a constant concentration of the Di-o-tolyl-phosphate-d14 internal standard. Prepare unknown samples by adding the same constant concentration of the internal standard.
- GC Conditions:
 - Injector: Splitless mode, 280 °C.[3]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
 - Oven Program: Initial temperature of 70 °C, ramp at 15 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard to enhance sensitivity and selectivity.
- Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to
 the internal standard peak area against the analyte concentration. Determine the
 concentration of the analyte in unknown samples by using the response ratio from the
 calibration curve.

Quantitative Analysis using LC-MS/MS



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is often preferred for analyzing organophosphates in complex matrices.[6][7][8] [9]

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

• Sample Preparation: Similar to the GC-MS method, prepare stock solutions, calibration standards, and unknown samples with the **Di-o-tolyl-phosphate-d14** internal standard. The final solvent should be compatible with the mobile phase.

• LC Conditions:

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 both often containing a small amount of an additive like formic acid to improve ionization.
- Flow Rate: Dependent on the column dimensions.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

• MS/MS Conditions:

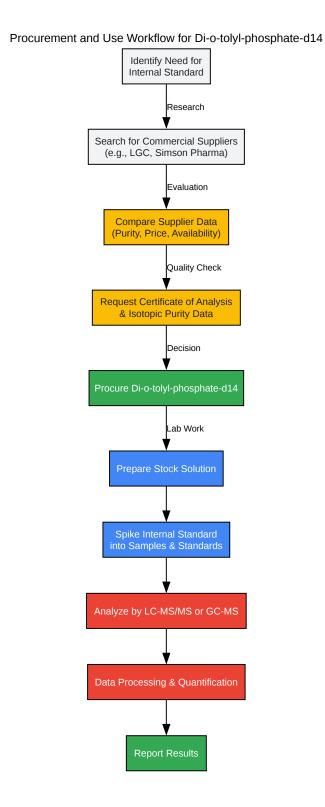
- Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.



Quantification: As with GC-MS, create a calibration curve based on the peak area ratios of
the analyte to the internal standard and use this to calculate the concentration in unknown
samples. The use of a stable isotope-labeled internal standard is crucial to correct for matrix
effects that can suppress or enhance the analyte signal.[7][10]

Visualized Workflows Signaling Pathway and Experimental Workflow Diagrams

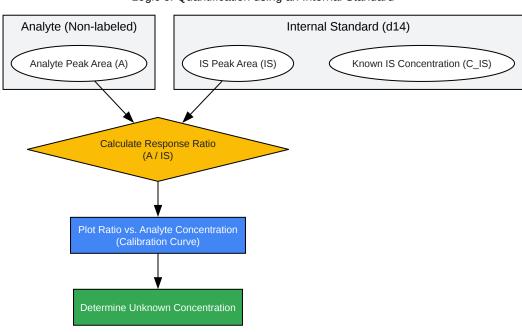




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Caption: Procurement and laboratory workflow for Di-o-tolyl-phosphate-d14.





Logic of Quantification using an Internal Standard

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Caption: Logical flow of quantification using an internal standard.

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